molecular formula C20H20Cl2N4O2S B2818511 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1217110-54-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

Cat. No. B2818511
CAS RN: 1217110-54-7
M. Wt: 451.37
InChI Key: MYHBJXLEKRAHQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . The molecular weight and formula can also be determined.

Scientific Research Applications

Synthesis and Activity of Benzamide Derivatives

Research has demonstrated the synthesis and evaluation of benzamide derivatives for their anti-inflammatory and analgesic properties, indicating a potential application in treating inflammation and pain. For instance, a study detailed the synthesis of four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing anti-inflammatory activity across a specific concentration range. This highlights the compound's relevance in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).

Antimicrobial and Antifungal Activities

Another aspect of research on benzamide derivatives includes their antimicrobial and antifungal activities. Studies have synthesized and tested various benzamide compounds for their efficacy against microbial and fungal pathogens, suggesting their potential application in developing new antimicrobial agents. For example, derivatives have shown moderate to good antimicrobial activity, underscoring the therapeutic potential of such compounds in combating infections (Mhaske et al., 2014).

Role in Gastric Prokinetic Activity

Benzamide derivatives have also been explored for their gastrointestinal prokinetic activity, indicating their utility in treating gastrointestinal disorders. Research has identified specific benzamide compounds that exhibit balanced gastrointestinal prokinetic and antiemetic activities, positioning them as new types of gastrointestinal prokinetic agents (Sakaguchi et al., 1992).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S.ClH/c1-24(2)10-11-25(19(26)14-6-4-13(12-22)5-7-14)20-23-17-16(27-3)9-8-15(21)18(17)28-20;/h4-9H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHBJXLEKRAHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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